

Technical Support Center: Overcoming Avibactam Resistance in Clinical Isolates

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Compound of Interest

Compound Name:	Avibactam
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Welcome to the technical support center for researchers, scientists, and drug development professionals investigating ceftazidime-**avibactam** (CZA) resistance. This guide is designed to provide both high-level insights and practical, in-the-lab guidance for troubleshooting common experimental hurdles and understanding the complex landscape of **avibactam** resistance.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your research in a direct question-and-answer format. The explanations focus on the underlying causality to empower your experimental design.

Question 1: My *Klebsiella pneumoniae* isolate was initially susceptible to CZA, but after exposure or serial passage, its Minimum Inhibitory Concentration (MIC) has increased significantly. What is the most probable cause?

Answer: This scenario strongly suggests the in-vitro or in-vivo selection of resistance mechanisms. The most frequently reported mechanism for this phenomenon in KPC-producing *K. pneumoniae* is the emergence of mutations within the β -lactamase gene itself, specifically *blaKPC*.^[1]

- **Causality:** **Avibactam** resistance often arises from mutations in the Ω -loop of the KPC enzyme (e.g., substitutions at positions like D179Y or T243M).^{[2][3]} These mutations alter

the enzyme's active site. While this change hinders **avibactam**'s ability to bind and inhibit the enzyme, it often comes at a fitness cost to the bacterium. The mutated KPC enzyme typically exhibits a reduced ability to hydrolyze carbapenems, often leading to a paradoxical restoration of susceptibility to drugs like meropenem.[3][4] This "see-saw" effect is a critical diagnostic clue.

- Recommended Action:
 - Confirm Phenotype: Perform MIC testing on the resistant isolate against both CZA and a carbapenem (e.g., meropenem). A significant increase in the CZA MIC accompanied by a ≥ 4 -fold decrease in the meropenem MIC is highly indicative of this mechanism.[1][3]
 - Genotypic Analysis: Sequence the blaKPC gene from both the original (susceptible) and the evolved (resistant) isolates to identify specific mutations.

Question 2: I have a CZA-resistant Enterobacteriales isolate, but sequencing of its carbapenemase gene (e.g., blaKPC) shows no mutations. What other resistance mechanisms should I investigate?

Answer: While KPC mutations are a primary driver of acquired CZA resistance, they are not the only mechanism. If the carbapenemase gene is wild-type, resistance is likely mediated by factors that prevent the antibiotic from reaching its target in sufficient concentrations. You should investigate two main possibilities: porin mutations and efflux pump overexpression.[5]

- Causality & Mechanisms:
 - Porin Mutations (Reduced Influx): Gram-negative bacteria rely on outer membrane porins, like OmpK35 and OmpK36 in *K. pneumoniae*, to allow entry of hydrophilic drugs like ceftazidime.[6] Mutations leading to non-functional or truncated porins, or complete loss of these channels, significantly reduce the drug's periplasmic concentration, thereby elevating the MIC.[5][7][8] This mechanism is often found in combination with others.
 - Efflux Pump Overexpression (Increased Efflux): Upregulation of multi-drug resistance (MDR) efflux pumps, such as the AcrAB-TolC system, can actively pump ceftazidime out of the periplasmic space.[9][10] While efflux overexpression alone may only cause a minor increase in MIC, it can act synergistically with other mechanisms, like porin loss, to achieve clinically significant resistance.[7][11]

- Increased blaKPC Expression: Resistance can also be driven by an increase in the copy number of the plasmid carrying the blaKPC gene, leading to hyperproduction of the enzyme.[5][7]
- Recommended Action:
 - Sequence Porin Genes: Amplify and sequence the major porin genes (e.g., ompK35 and ompK36 in *K. pneumoniae*) to look for frameshift mutations, insertions, or deletions.
 - Perform an Efflux Pump Inhibitor (EPI) Assay: Determine the CZA MIC in the presence and absence of an EPI like Phenylalanine-arginine β -naphthylamide (PA β N). A four-fold or greater reduction in MIC in the presence of the inhibitor suggests efflux involvement.[12][13]
 - Gene Expression Analysis: Use quantitative PCR (qPCR) to compare the expression levels of blaKPC and major efflux pump genes (e.g., acrA) in your resistant isolate against a susceptible control strain.[9]

Question 3: My isolate is resistant to CZA, and my lab has confirmed it produces a metallo- β -lactamase (MBL) like NDM or VIM. Is this expected?

Answer: Yes, this is an expected finding. Resistance in this case is due to the inherent limitations of **avibactam**'s inhibitory spectrum.

- Causality: **Avibactam** is a potent inhibitor of Ambler class A (like KPC), class C (AmpC), and some class D (like OXA-48) β -lactamases.[14] However, it has no activity against Ambler class B metallo- β -lactamases (MBLs), which use zinc ions for catalysis.[15] Therefore, any organism producing an MBL (e.g., NDM, VIM, IMP) will be intrinsically resistant to CZA, as the ceftazidime component is readily hydrolyzed.[16][17]
- Recommended Action:
 - Confirm MBL Production: Use a phenotypic test like the Modified Carbapenem Inactivation Method (mCIM) with EDTA (eCIM) or molecular methods (PCR) to confirm the presence of MBL genes (blaNDM, blaVIM*, etc.).[17]

- Investigate Combination Therapies: For research purposes, a key strategy to overcome MBL-mediated resistance is the combination of CZA with aztreonam. Aztreonam is stable to hydrolysis by MBLs but is degraded by ESBLs and KPCs. In this combination, **avibactam** protects aztreonam from co-produced serine- β -lactamases, allowing it to effectively target the MBL-producing organism.[15][18][19]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the mechanisms and clinical context of **avibactam** resistance.

Q: What are the primary known mechanisms of ceftazidime-**avibactam** resistance? A: **Avibactam** resistance mechanisms can be broadly categorized into four groups:

- Enzymatic Target Modification: Mutations in serine- β -lactamase genes, most notably blaKPC, alter the enzyme structure to prevent **avibactam** inhibition.[4][20]
- Reduced Drug Influx: Loss-of-function mutations in outer membrane porin genes (e.g., ompK35/36 in *K. pneumoniae*, lamB) prevent ceftazidime from entering the cell.[6][8][21]
- Increased Drug Efflux: Overexpression of MDR efflux pump systems actively removes ceftazidime from the periplasm.[9][12]
- Enzymatic Bypass: Production of β -lactamases that are not inhibited by **avibactam**, primarily metallo- β -lactamases (MBLs).[14][15]

Q: How do mutations in KPC enzymes confer CZA resistance but often restore carbapenem susceptibility? A: This phenomenon represents an evolutionary trade-off. Mutations in the Ω -loop of the KPC enzyme, such as D179Y, increase the enzyme's affinity for ceftazidime, effectively "trapping" it and preventing **avibactam** from binding efficiently.[4] However, this same structural change significantly impairs the enzyme's ability to hydrolyze carbapenems, leading to lower MICs for drugs like meropenem and imipenem.[3]

Q: What is heteroresistance and how does it relate to CZA? A: Heteroresistance is a phenomenon where a bacterial population, thought to be susceptible, contains a small subpopulation of resistant cells. In the context of CZA, a susceptible KPC-producing isolate may contain pre-existing subpopulations with blaKPC mutations.[22] These rare cells can be

selected for during therapy, leading to the rapid emergence of a fully resistant population and treatment failure. This underscores the importance of robust susceptibility testing methods that can detect such subpopulations.[\[22\]](#)

Q: What are the most promising strategies currently being explored to overcome CZA resistance? A: The most prominent clinical strategy is combination therapy. For MBL-producing pathogens, the combination of Ceftazidime-**Avibactam** plus Aztreonam is highly effective in vitro and in murine models.[\[15\]](#)[\[18\]](#) In the drug development pipeline, new β -lactamase inhibitors with different or broader inhibitory spectra are being developed, such as vaborbactam and relebactam, which may provide alternatives for some CZA-resistant strains.[\[19\]](#)[\[23\]](#)[\[24\]](#)

Part 3: Key Experimental Protocols

These protocols provide a starting point for investigating CZA resistance in your laboratory.

Protocol 1: Broth Microdilution for Ceftazidime-**Avibactam** MIC Determination

This protocol is the gold-standard method for determining antimicrobial susceptibility.

- Preparation: Prepare serial two-fold dilutions of ceftazidime in Cation-Adjusted Mueller-Hinton Broth (CAMHB). To each dilution, add **avibactam** at a constant concentration of 4 μ g/mL.
- Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5×10^5 CFU/mL in each well of a 96-well microtiter plate.
- Incubation: Add the prepared inoculum to the wells containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Reading: The MIC is the lowest concentration of ceftazidime (in the presence of 4 μ g/mL **avibactam**) that completely inhibits visible bacterial growth.
- Interpretation: Interpret the MIC result according to the latest CLSI or EUCAST breakpoint guidelines.

Protocol 2: PCR and Sanger Sequencing of blaKPC Genes

This workflow identifies mutations responsible for resistance.

- DNA Extraction: Extract genomic DNA from both the CZA-susceptible and CZA-resistant isolates using a commercial kit.
- PCR Amplification: Design or use previously validated primers that flank the entire coding sequence of the blaKPC gene. Perform PCR using a high-fidelity polymerase to amplify the gene.
- Gel Electrophoresis: Run the PCR product on an agarose gel to confirm the amplification of a product of the correct size.
- PCR Product Purification: Purify the amplified DNA fragment from the PCR reaction mixture to remove primers and dNTPs.
- Sanger Sequencing: Send the purified PCR product for bidirectional Sanger sequencing using the same forward and reverse primers used for amplification.
- Sequence Analysis: Align the sequencing results from the resistant isolate to the sequence from the susceptible (or a reference wild-type) isolate. Identify any nucleotide changes and translate them to determine the resulting amino acid substitutions.

Protocol 3: Efflux Pump Inhibitor (EPI) Synergy Assay

This assay determines the contribution of efflux pumps to resistance.

- MIC Determination (Baseline): Determine the baseline MIC of CZA for your isolate using the broth microdilution protocol described above.
- MIC with Inhibitor: Repeat the MIC determination, but this time, add a sub-inhibitory concentration of an EPI (e.g., 20 mg/L of PAβN) to every well of the microtiter plate, including the growth control.

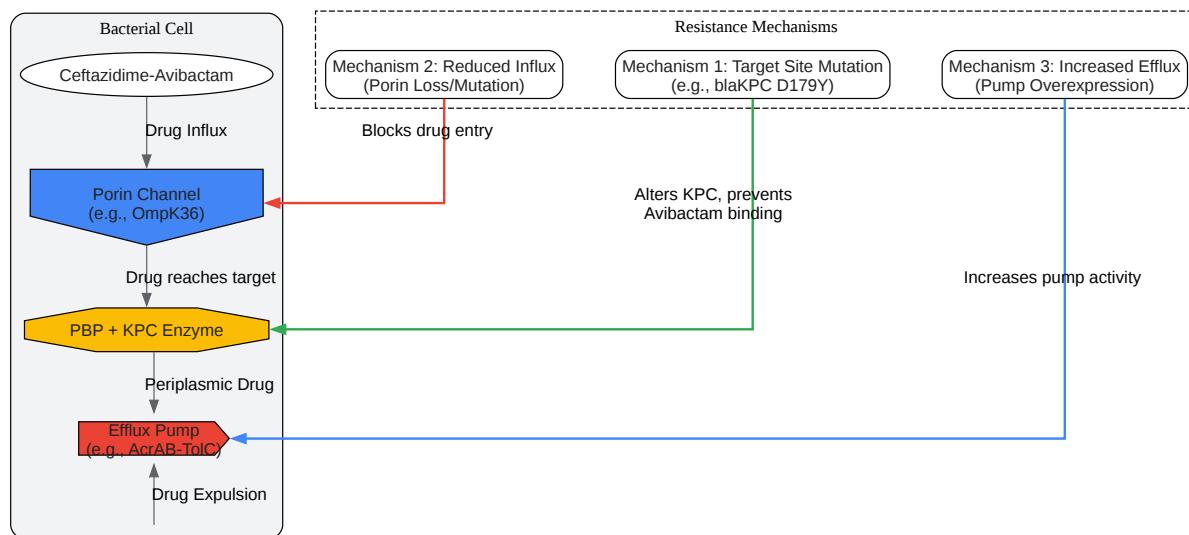
- Analysis: Compare the CZA MIC obtained with the EPI to the baseline CZA MIC. A reduction of four-fold (2 dilutions) or more is considered significant and indicates that efflux pumps contribute to the resistance phenotype.[12][13]

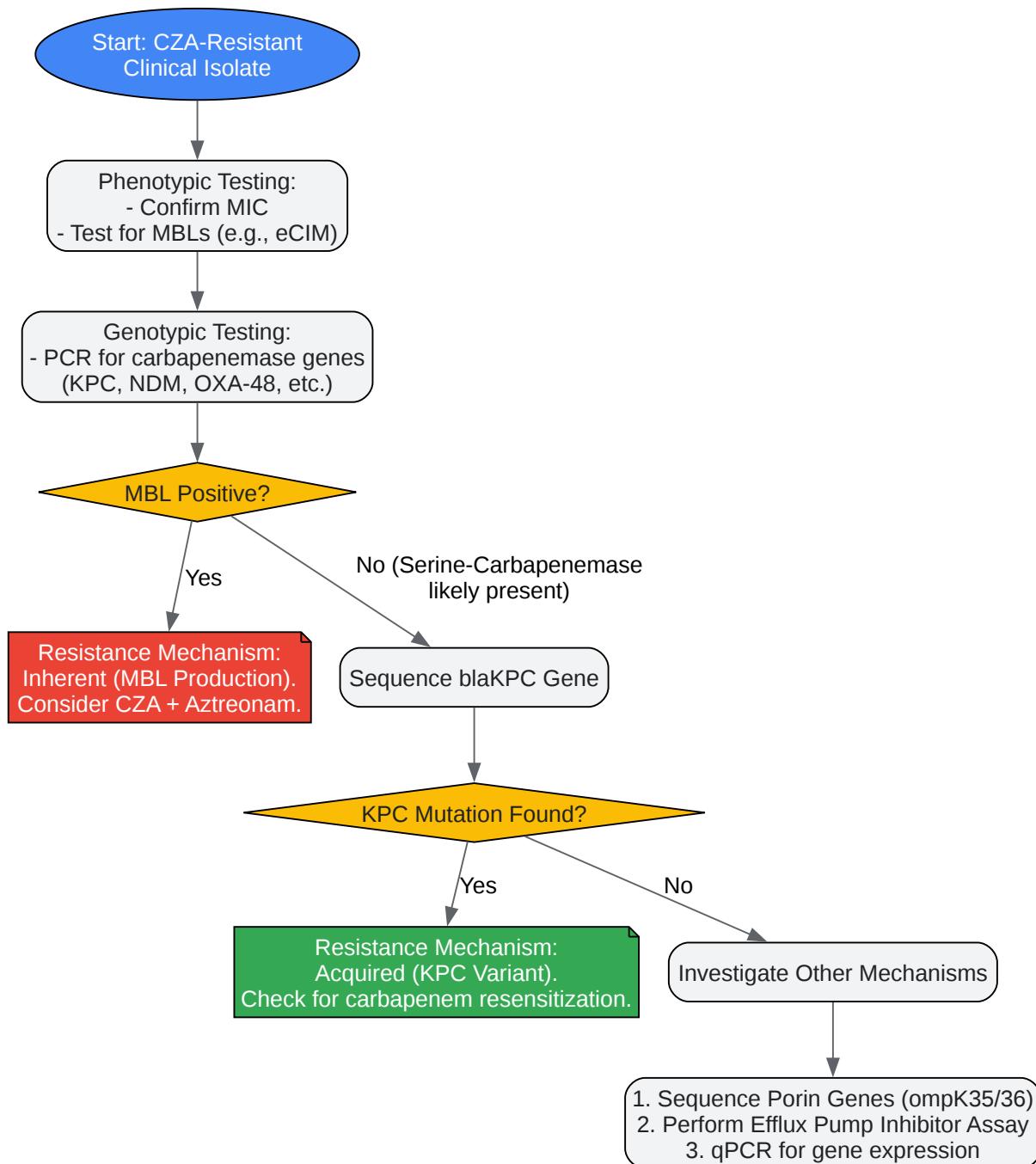
Part 4: Data Summaries & Visualizations

Table 1: Common Resistance-Conferring Mutations in KPC-3 and Their Phenotypic Consequences

KPC-3 Mutation	Effect on Ceftazidime-Avibactam MIC	Effect on Meropenem MIC	Key References
D179Y	Significant Increase	Significant Decrease (Susceptibility often restored)	[1][3]
T243M	Moderate to Significant Increase	Moderate Decrease	[3]
D179Y/T243M	High-Level Increase	Significant Decrease	[1][3]
V240G	Moderate Increase	Variable, often minor decrease	[25]

Diagrams



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